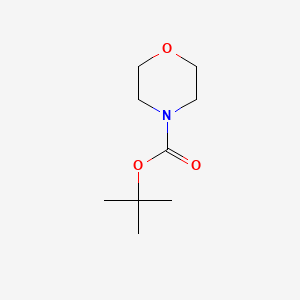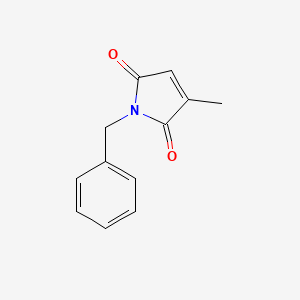![molecular formula C17H14Br2O2 B1279492 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol CAS No. 681481-94-7](/img/structure/B1279492.png)
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol
Overview
Description
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol (DBT) is a small molecule that has numerous applications in scientific research and laboratory experiments. It is a dibrominated analog of spirobiindane, a cyclic compound with a molecular formula of C10H10Br2O2. DBT is a colorless and odorless solid with a melting point of 135-136°C. It is soluble in water, ethanol, and chloroform, making it a versatile molecule for use in a wide range of experiments.
Scientific Research Applications
Crystal and Molecular Structures
The crystal structures of derivatives of 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol have been extensively studied. For instance, Shiro, Hagishita, and Kuriyama (1976) analyzed its crystal and molecular structures, revealing orthorhombic and monoclinic crystals with specific dihedral angles between benzene ring planes (Shiro, Hagishita, & Kuriyama, 1976).
Nanocomposite Polyimide Membranes
In the field of separation technology, Lee et al. (2021) investigated the incorporation of spirobisindane-functionalized graphene oxide in polyimide membranes. These membranes showed promising results for alcohol dehydration via pervaporation, highlighting the utility of spirobisindane structures in enhancing membrane performance (Lee et al., 2021).
Catalytic Asymmetric Synthesis
Takahashi et al. (2001) explored the catalytic asymmetric synthesis of 1,1'-spirobi[indan-3,3'-dione], using a compound structurally related to 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol. This synthesis, employing a double intramolecular C-H insertion process, achieved up to 80% enantiomeric excess (Takahashi et al., 2001).
Optical Resolution and Functionalization
Takase, Noguchi, and Nakano (2018) worked on the optical resolution and functionalization of chiral spiro polycyclic aromatic compounds, using derivatives of the compound . This research underscored its potential as a versatile building block for chiral spiro polycyclic aromatic compounds (Takase, Noguchi, & Nakano, 2018).
Polymer Electrolytes in Lithium Batteries
Lee et al. (2022) demonstrated the application of nitrile-functionalized spiro-twisted benzoxazine derivatives, related to 4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol, in all-solid-state polymer electrolytes for lithium batteries. Their findings revealed significant improvements in the miscibility of solid polymer electrolytes with lithium salts (Lee et al., 2022).
Resolution Methods
Li et al. (2004) developed a resolution method for 4,4'-dibromo-1,1'-spirobiindane-7,7'-diol, indicating its potential in stereochemistry and enantioselective synthesis. This method involves using menthyl chloroformate and showcases high yields and enantiomeric excesses (Li, Liang, Wu, & Wan, 2004).
Synthesis of Chiral Compounds
The synthesis and characterization of chiral 4,4'-disubstituted 1,1'-spirobiindane-7,7'-diols have been studied, indicating the importance of this compound in synthesizing enantiopure derivatives, which are crucial in asymmetric synthesis and catalysis (Zhu et al., 2003).
properties
IUPAC Name |
7,7'-dibromo-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2O2/c18-11-1-3-13(20)15-9(11)5-7-17(15)8-6-10-12(19)2-4-14(21)16(10)17/h1-4,20-21H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMVFKUNSNXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C(C=CC(=C32)O)Br)C4=C(C=CC(=C41)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141177 | |
| Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol | |
CAS RN |
681481-94-7 | |
| Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681481-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Spirobi[1H-indene]-7,7′-diol, 4,4′-dibromo-2,2′,3,3′-tetrahydro-, (1R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



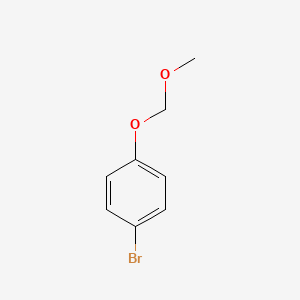


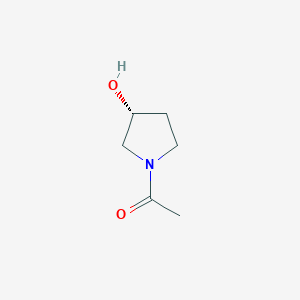
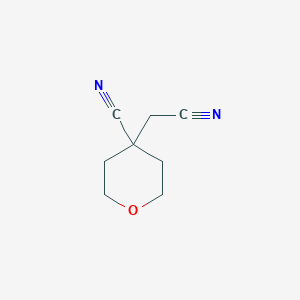
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
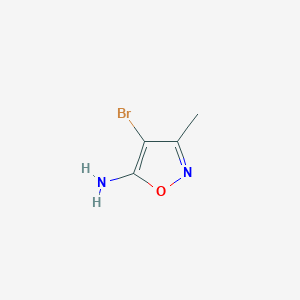

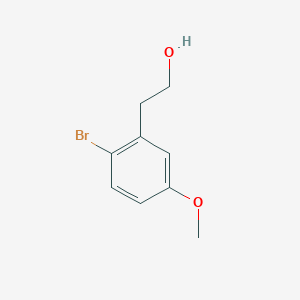


![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)
